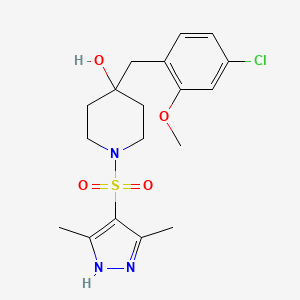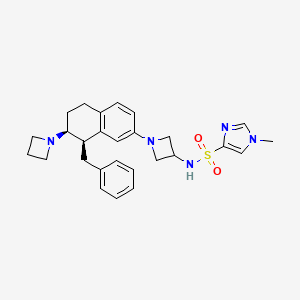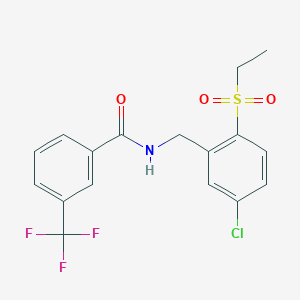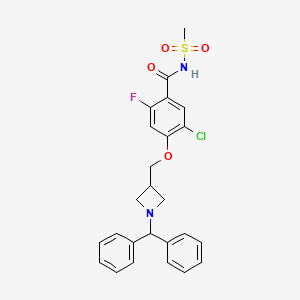![molecular formula C28H30N6O4 B10837148 4-(4-(cyclopentyloxy)-5-(4-(methylcarbamoyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-ylamino)-3-methoxy-N-methylbenzamide](/img/structure/B10837148.png)
4-(4-(cyclopentyloxy)-5-(4-(methylcarbamoyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-ylamino)-3-methoxy-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
US9623028, Compound 79, is a small molecular drug known for its potential therapeutic applications, particularly in cancer treatment. The compound’s chemical name is 4-(4-(cyclopentyloxy)-5-(4-(methylcarbamoyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-ylamino)-3-methoxy-N-methylbenzamide. It is a member of the pyrrolopyrimidine class of compounds and has shown promise as an inhibitor of calmodulin-dependent kinase II (CAMKK2) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of US9623028, Compound 79, involves multiple steps, starting with the preparation of the pyrrolopyrimidine core. The key steps include:
- Formation of the pyrrolopyrimidine ring through cyclization reactions.
- Introduction of the cyclopentyloxy group via nucleophilic substitution.
- Attachment of the methylcarbamoyl phenyl group through amide bond formation.
- Final modifications to introduce the methoxy and N-methylbenzamide groups.
Industrial Production Methods: Industrial production of US9623028, Compound 79, follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products:
- Hydroxylated derivatives from oxidation.
- Alcohols from reduction.
- Substituted derivatives from nucleophilic substitution .
Wissenschaftliche Forschungsanwendungen
US9623028, Compound 79, has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying pyrrolopyrimidine chemistry and its reactivity.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and signaling pathways.
Medicine: Its primary application is in cancer research, where it is studied for its potential to inhibit CAMKK2 and other kinases involved in cancer progression.
Wirkmechanismus
US9623028, Compound 79, exerts its effects by inhibiting calmodulin-dependent kinase II (CAMKK2). This inhibition disrupts the signaling pathways that are crucial for cancer cell survival and proliferation. The compound binds to the active site of CAMKK2, preventing its activation and subsequent phosphorylation of downstream targets. This leads to the suppression of cancer cell growth and induction of apoptosis .
Similar Compounds:
Compound 423: Another pyrrolopyrimidine derivative with similar kinase inhibitory properties.
7,8-dichloro-1-oxo-beta-carbolines: These compounds also act as kinase inhibitors but have different binding modes and selectivity profiles.
Uniqueness: US9623028, Compound 79, stands out due to its high selectivity for CAMKK2 and its potent inhibitory activity. Its unique structure allows for specific interactions with the kinase, making it a promising candidate for targeted cancer therapy .
Eigenschaften
Molekularformel |
C28H30N6O4 |
|---|---|
Molekulargewicht |
514.6 g/mol |
IUPAC-Name |
4-[[4-cyclopentyloxy-5-[4-(methylcarbamoyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-3-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C28H30N6O4/c1-29-25(35)17-10-8-16(9-11-17)20-15-31-24-23(20)27(38-19-6-4-5-7-19)34-28(33-24)32-21-13-12-18(26(36)30-2)14-22(21)37-3/h8-15,19H,4-7H2,1-3H3,(H,29,35)(H,30,36)(H2,31,32,33,34) |
InChI-Schlüssel |
YMYOREROCXXANC-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=CC=C(C=C1)C2=CNC3=C2C(=NC(=N3)NC4=C(C=C(C=C4)C(=O)NC)OC)OC5CCCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-[4-[(4-chlorophenyl)methoxy]phenyl]-6,7-dihydro-4H-furo[3,2-c]pyridin-5-yl]-2-methylpropanoic acid](/img/structure/B10837067.png)
![3-[2-(4-phenylmethoxyphenyl)-6,7-dihydro-4H-furo[3,2-c]pyridin-5-yl]butanoic acid](/img/structure/B10837069.png)
![8-Chloro-3-[(5-chloro-2-ethylsulfonylphenyl)methyl]-7-[[(3S)-3-(2-hydroxyethylamino)piperidin-1-yl]methyl]-6-(trifluoromethyl)-1H-quinazoline-2,4-dione](/img/structure/B10837073.png)
![N-[1-[3-(azetidin-1-yl)-4-benzyl-chroman-6-yl]azetidin-3-yl]-1-methyl-imidazole-4-sulfonamide](/img/structure/B10837076.png)
![N-[4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]pyridin-3-yl]-7-morpholin-4-yl-1,5-naphthyridine-2-carboxamide](/img/structure/B10837079.png)
![[4-[3,4-Difluoro-2-(trifluoromethyl)phenyl]piperidin-1-yl]-[5-(3,3,3-trifluoropropyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl]methanone](/img/structure/B10837087.png)


![1-(2-(2-amino-5-(2H-tetrazol-5-yl)pyridin-3-yl)benzo[b]thiophen-5-yl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea](/img/structure/B10837102.png)
![4-(6-(6-(Piperazin-1-yl)pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline](/img/structure/B10837107.png)

![N-[1-[(7S,8R)-7-(azetidin-1-yl)-8-benzyl-5,6,7,8-tetrahydronaphthalen-2-yl]azetidin-3-yl]methanesulfonamide](/img/structure/B10837120.png)
![N-[(2S)-3-[2-ethyl-6-methyl-4-[5-(2-methyl-6-pentan-3-ylpyridin-4-yl)-1,2,4-oxadiazol-3-yl]phenoxy]-2-hydroxypropyl]-2-hydroxyacetamide](/img/structure/B10837136.png)
